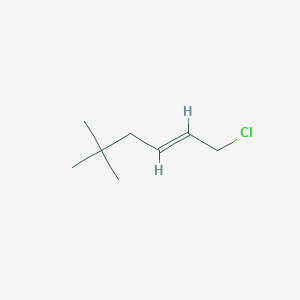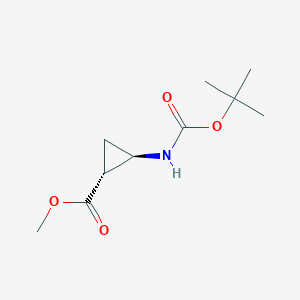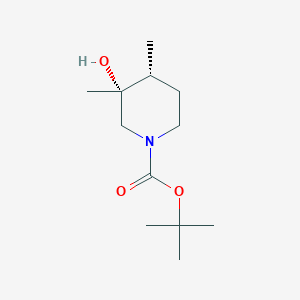
cis-2-Iodocyclopropanecarboxylic acid
Übersicht
Beschreibung
cis-2-Iodocyclopropanecarboxylic acid: is a chemical compound with the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol . It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of an iodine atom attached to a cyclopropane ring, which is further connected to a carboxylic acid group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrolysis of Cyclopropyl Cyanide: One of the methods to prepare cyclopropanecarboxylic acid, which can be further iodinated to obtain cis-2-Iodocyclopropanecarboxylic acid, involves the hydrolysis of cyclopropyl cyanide.
Action of Alkali on Ethyl γ-Chlorobutyrate: Another method involves the action of alkali on ethyl γ-chlorobutyrate, leading to the formation of cyclopropanecarboxylic acid.
Industrial Production Methods: The industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: cis-2-Iodocyclopropanecarboxylic acid can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
cis-2-Iodocyclopropanecarboxylic acid has several scientific research applications, including:
Drug Synthesis: It serves as a building block in the synthesis of pharmaceutical compounds.
Organic Chemistry Investigations: The compound is used in studies involving cyclopropane ring chemistry and the development of new synthetic methodologies.
Biological Research: It is employed in the study of biological pathways and mechanisms involving iodine-containing compounds.
Industrial Applications: The compound’s unique properties make it valuable in various industrial processes, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of cis-2-Iodocyclopropanecarboxylic acid involves its interaction with molecular targets and pathways in biological systems. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules . The specific molecular targets and pathways involved depend on the context of its use, such as in drug synthesis or biological research .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxylic Acid: A similar compound without the iodine atom, used in various synthetic applications.
2-Bromocyclopropanecarboxylic Acid: Another halogenated derivative with a bromine atom instead of iodine.
2-Chlorocyclopropanecarboxylic Acid: A compound with a chlorine atom, used in similar research applications.
Uniqueness: cis-2-Iodocyclopropanecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated and chlorinated counterparts . The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3393087.png)


![[(1S)-2,2-difluorocyclopropyl]methanol](/img/structure/B3393122.png)
![1-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B3393127.png)
![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393134.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/structure/B3393141.png)

![Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393163.png)
![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/structure/B3393171.png)
![6-Chlorofuro[2,3-b]pyridine](/img/structure/B3393179.png)


